4-[(E)-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]methyl]benzoic acid
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Overview
Description
4-[(E)-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]methyl]benzoic acid is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrimidine ring, a benzoic acid moiety, and a hydrazone linkage. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]methyl]benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and guanidine derivatives.
Hydrazone Formation: The hydrazone linkage is formed by reacting the pyrimidine derivative with hydrazine hydrate under reflux conditions.
Condensation with Benzoic Acid: The final step involves the condensation of the hydrazone intermediate with benzoic acid or its derivatives in the presence of a suitable catalyst, such as acetic acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone derivatives with various functional groups.
Scientific Research Applications
4-[(E)-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and pyrimidine ring are key structural features that enable the compound to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-oxo-6-methyl-1H-pyrimidin-2-yl)hydrazinylidene]methyl]benzoic acid
- 4-[(E)-[(4-oxo-6-ethyl-1H-pyrimidin-2-yl)hydrazinylidene]methyl]benzoic acid
- 4-[(E)-[(4-oxo-6-butyl-1H-pyrimidin-2-yl)hydrazinylidene]methyl]benzoic acid
Uniqueness
4-[(E)-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]methyl]benzoic acid is unique due to its specific structural configuration, which includes a propyl group on the pyrimidine ring. This structural feature can influence its chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds with different alkyl substituents.
Properties
IUPAC Name |
4-[(E)-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-2-3-12-8-13(20)18-15(17-12)19-16-9-10-4-6-11(7-5-10)14(21)22/h4-9H,2-3H2,1H3,(H,21,22)(H2,17,18,19,20)/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJRHHJPRGGCRS-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)NN=CC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)N/N=C/C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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